![molecular formula C20H21N5O2S B2797640 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide CAS No. 1023537-23-6](/img/structure/B2797640.png)
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide is a synthetic organic compound featuring a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of this compound usually involves multi-step synthetic processes:
Formation of the Imidazo[1,2-c]quinazoline Core: : This is typically achieved by cyclization reactions involving appropriate precursor molecules under controlled conditions.
Introduction of Cyanomethylsulfanyl Group: : This step often involves the reaction of the imidazo[1,2-c]quinazoline core with a cyanomethyl sulfide source, often using reagents like sodium sulfide and cyanomethyl bromide.
Acetamide Formation: : Finally, the cyclohexylacetyl group is introduced through acylation reactions, often employing acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthetic routes are optimized for scalability and efficiency, often involving automated synthesis and purification processes. Reagents and reaction conditions are meticulously controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: : The compound can be reduced at various functional groups, affecting the imidazoquinazoline core or the sulfur moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution at certain positions, allowing for modification of its functional groups.
Common Reagents and Conditions
Oxidation: : Often achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminium hydride.
Substitution: : Conditions vary but can include the use of strong bases or acids, and catalysts like palladium in cross-coupling reactions.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
The compound is utilized in studying reaction mechanisms, especially those involving multi-step synthetic pathways and complex functional group manipulations.
Biology
It may act as a probe in biological systems to investigate enzyme interactions and metabolic pathways.
Medicine
The compound’s structural complexity lends itself to drug development research, particularly for targeting specific protein interactions or enzymatic functions.
Industry
In industrial applications, it is used in material science for developing specialized polymers or as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The compound’s mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with active sites, modulating biological pathways or inhibiting enzymatic activity. Detailed mechanistic studies reveal the pathways and intermediates involved in these interactions, highlighting its specificity and potential therapeutic applications.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide offers unique properties due to its cyanomethylsulfanyl group and complex imidazoquinazoline core. Similar compounds may include:
2-[5-(methylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
2-[5-(ethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
These compounds differ primarily in their sulfur-containing substituents, which alter their chemical and biological properties. The cyanomethylsulfanyl group introduces unique reactivity and binding characteristics, setting it apart from its analogs.
Propiedades
IUPAC Name |
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c21-10-11-28-20-24-15-9-5-4-8-14(15)18-23-16(19(27)25(18)20)12-17(26)22-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHPYDBVNZHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
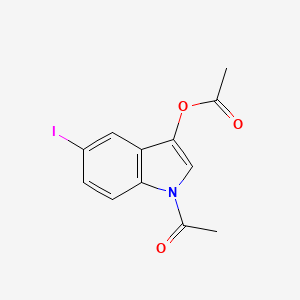
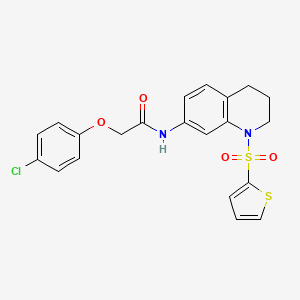
![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B2797562.png)
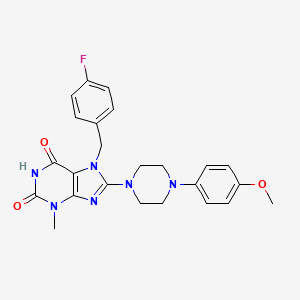
![N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2797567.png)
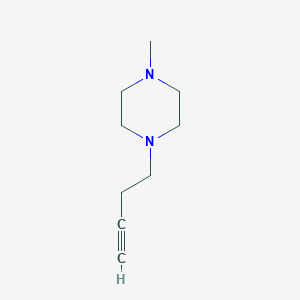
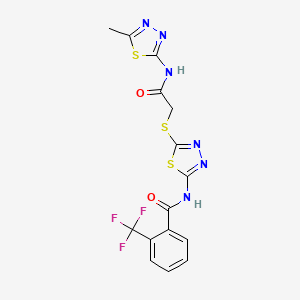

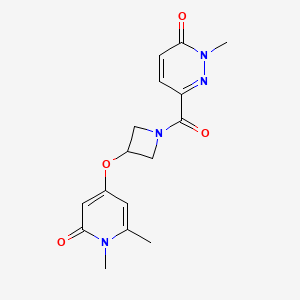
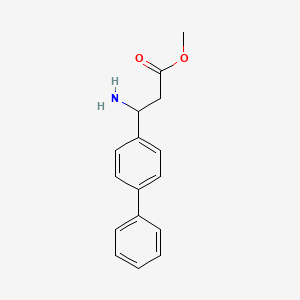
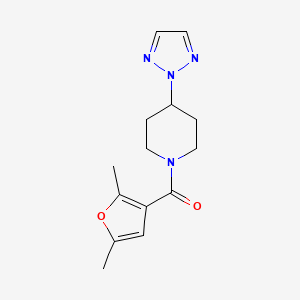
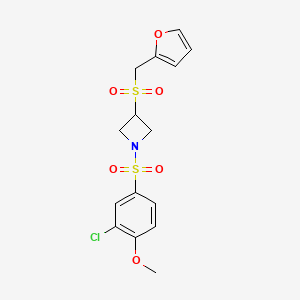
![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)
